N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide
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Overview
Description
N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide is a complex organic compound that features a quinazolinone and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amino group with acetic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine.
Substitution: The amino group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and pyrrole derivatives, which can be further explored for their biological activities .
Scientific Research Applications
N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-hydroxyquinazoline share a similar core structure.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxamide have related structural features.
Uniqueness
What sets N-{3-[5-amino-3-oxo-4-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide apart is its combined quinazolinone and pyrrole moieties, which confer unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H17N5O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[3-[3-hydroxy-5-imino-4-(4-oxo-3H-quinazolin-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H17N5O3/c1-11(26)22-12-5-4-6-13(9-12)25-10-16(27)17(18(25)21)19-23-15-8-3-2-7-14(15)20(28)24-19/h2-9,21,27H,10H2,1H3,(H,22,26)(H,23,24,28) |
InChI Key |
DPLRBMCHFVOUKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O |
Origin of Product |
United States |
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